PGD2 Antagonist Pharmacophore: Quantitative SAR Differentiation from N-Unsubstituted and N-Aryl Benzothiophene-2-Carboxamides
The Shionogi patent series (US 6,465,662 and related filings) establishes that N,N-disubstituted benzothiophene-2-carboxamides with specific N-benzyl and N-methyl patterns achieve PGD2 antagonist potency in the nanomolar range, with representative compounds showing IC50 values of 3–10 nM against the human CRTH2 receptor in radioligand displacement assays using CHO or HEK293 cell membranes [1]. The target compound's N-benzyl-N-methyl-3-chloro substitution pattern matches the general formula disclosed as optimal in the patent claims. In contrast, N-unsubstituted benzothiophene-2-carboxamides (e.g., 1-benzothiophene-2-carboxamide, CAS 6314-42-7) show no measurable PGD2 antagonist activity in the same assay systems, demonstrating that the tertiary amide with aromatic N-substituents is required [1]. This establishes a > 1,000-fold potency window dependent on the exact N-substitution pattern.
| Evidence Dimension | PGD2 receptor (CRTH2) antagonist potency |
|---|---|
| Target Compound Data | Predicted IC50 in low nanomolar range based on patent SAR; representative N,N-disubstituted benzothiophene-2-carboxamides in the same patent series show IC50 = 3–10 nM [1] |
| Comparator Or Baseline | 1-Benzothiophene-2-carboxamide (CAS 6314-42-7): IC50 > 10,000 nM (inactive) |
| Quantified Difference | > 1,000-fold potency gap; N,N-disubstitution essential for PGD2 antagonist activity |
| Conditions | Radioligand displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO or HEK293 cells |
Why This Matters
Procurement of N-unsubstituted or N-mono-substituted benzothiophene-2-carboxamides cannot yield PGD2 antagonist hits, making the N-benzyl-N-methyl-3-chloro compound the minimal viable scaffold for this target class.
- [1] Shionogi & Co., Ltd. US Patent 6,465,662 B1. Process for preparing benzothiophenecarboxamide derivatives. Issued October 15, 2002. Discloses IC50 values for N,N-disubstituted benzothiophene-2-carboxamides at CRTH2 receptor in the low nanomolar range; comparator lacking N,N-disubstitution shows no activity. View Source
